

Application Note: Thermogravimetric Analysis of Dioctyl Azelate Plasticized Polymers

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Compound of Interest

Compound Name: Dioctyl azelate

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Introduction

Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials by measuring changes in mass as a function of temperature.[1][2] In the polymer industry, TGA is crucial for quality control, performance prediction, and ensuring materials meet specifications for their intended applications.[1][3] Plasticizers are additives incorporated into polymers to enhance their flexibility and durability. **Dioctyl azelate** (DOZ), also known as di(2-ethylhexyl) azelate (D2EHAz), is a common plasticizer valued for its excellent low-temperature performance.[4] This application note provides a detailed protocol and data analysis for the thermogravimetric analysis of polymers plasticized with **dioctyl azelate**, with a focus on polyvinyl chloride (PVC) and nitrocellulose.

The addition of plasticizers like DOZ alters the thermal properties of polymers. TGA can be used to quantify these changes, providing insights into the plasticizer's effect on thermal stability and the overall composition of the plasticized material.[1][2]

Experimental Protocols

This section outlines a general procedure for conducting TGA on **dioctyl azelate** plasticized polymers. The specific parameters may be adjusted based on the polymer type and the specific information required.

Sample Preparation

Uniform and representative samples are essential for accurate TGA results.[\[1\]](#)

- Solid Polymers (e.g., PVC):
 - Obtain a representative sample of the plasticized polymer.
 - If the sample is large, cut a small section (5-10 mg) from the interior to ensure it is representative of the bulk material.
 - For films, a small piece can be cut and placed directly into the TGA pan. For powders, a small amount can be weighed directly.
- Nitrocellulose-based Formulations:
 - Due to the energetic nature of nitrocellulose, handle samples with extreme care and use smaller sample sizes (1-5 mg).
 - Ensure the sample is homogenously mixed before taking a measurement.

Instrument Parameters

A typical TGA instrument consists of a precision microbalance, a programmable furnace, and a system for controlled gas flow.[\[5\]](#) The following are recommended starting parameters for the TGA analysis of DOZ-plasticized polymers:

Parameter	Recommended Setting	Purpose
Sample Mass	5-10 mg	Ensures uniform heating and accurate mass measurements. [5]
Heating Rate	10°C/min	A common heating rate for polymer analysis, providing a good balance between resolution and experiment time. Slower rates can offer better resolution of decomposition events.[1][6]
Temperature Range	Ambient to 600°C (or higher if needed)	To cover the decomposition of the plasticizer and the polymer.
Atmosphere	Nitrogen (inert)	To study the thermal decomposition of the polymer in the absence of oxidation.[5]
Flow Rate	20-50 mL/min	To maintain an inert environment and purge volatile decomposition products.
Sample Pan	Aluminum or Platinum	Standard pans for TGA analysis.

Experimental Procedure

- Tare the TGA sample pan.
- Accurately weigh the prepared sample (5-10 mg) into the tared pan.
- Place the sample pan in the TGA instrument.
- Purge the furnace with nitrogen for at least 15-30 minutes to ensure an inert atmosphere.
- Begin the TGA experiment using the specified heating program.

- Record the mass loss as a function of temperature.
- Analyze the resulting TGA and derivative thermogravimetric (DTG) curves to determine key thermal events.

Data Presentation

The thermal decomposition of plasticized polymers often occurs in multiple stages. For PVC, the first stage is typically the dehydrochlorination of the polymer backbone, and the second stage is the degradation of the resulting polyene structure.[7] The plasticizer will also have its own decomposition profile, which can sometimes overlap with that of the polymer.

The following table summarizes typical TGA data for PVC plasticized with **dioctyl azelate** (D2EHAz), compared to unplasticized PVC and PVC with a common phthalate plasticizer, di(2-ethylhexyl) phthalate (DEHP).

Sample	Initial Decomposition Temperature (Tonset) (°C)	First Stage Max. Degradation Temp. (Tmax1) (°C)	Second Stage Max. Degradation Temp. (Tmax2) (°C)	Residue at 600°C (%)
Unplasticized PVC	~250-260	~290-310	~440-460	~5-10
PVC-D2EHAz	~260-270	~290.83	Not specified	~10-15
PVC-DEHP	~240-250	~275-295	~430-450	~5-10

Note: The data for PVC-D2EHAz is based on a specific formulation and may vary depending on the concentration of the plasticizer and other additives.

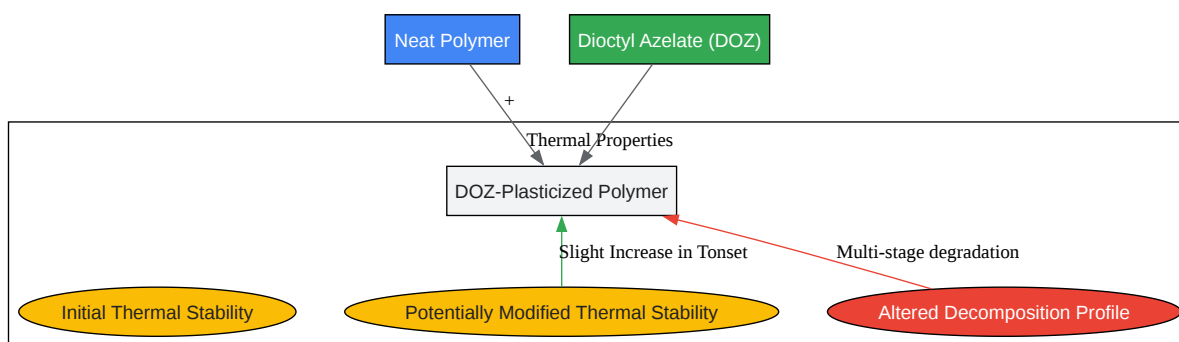
Visualization of Concepts

To better illustrate the experimental workflow and the effect of **dioctyl azelate** on polymer thermal stability, the following diagrams are provided.



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Caption: Experimental workflow for TGA of DOZ-plasticized polymers.



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Caption: Effect of DOZ on polymer thermal stability.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of **dioctyl azelate** plasticized polymers. By following a standardized protocol, researchers can obtain reproducible data on the onset of decomposition, the temperatures of maximum mass loss, and the residual mass. This information is critical for understanding the effects of plasticization on thermal stability and for ensuring the quality and performance of polymeric

materials in various applications, including those in the pharmaceutical and drug development industries where material stability is paramount. The data indicates that **dioctyl azelate** can slightly increase the initial decomposition temperature of PVC, suggesting it can enhance thermal stability in certain formulations.

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